molecular formula C12H9BrN2O B195683 2-(2-Amino-5-bromobenzoyl)pyridine CAS No. 1563-56-0

2-(2-Amino-5-bromobenzoyl)pyridine

Cat. No.: B195683
CAS No.: 1563-56-0
M. Wt: 277.12 g/mol
InChI Key: KHVZPFKJBLTYCC-UHFFFAOYSA-N
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Scientific Research Applications

(2-Amino-5-bromophenyl)(pyridin-2-yl)methanone has a wide range of applications in scientific research:

Safety and Hazards

Contact with skin and eyes should be avoided. Formation of dust and aerosols should also be avoided. Special instructions should be obtained before use .

Chemical Reactions Analysis

(2-Amino-5-bromophenyl)(pyridin-2-yl)methanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone is primarily related to its role as a precursor in the synthesis of benzodiazepines. These compounds exert their effects by binding to the gamma-aminobutyric acid (GABA) receptor in the central nervous system, enhancing the inhibitory effects of GABA and producing sedative and anxiolytic effects.

Comparison with Similar Compounds

(2-Amino-5-bromophenyl)(pyridin-2-yl)methanone is similar to other benzophenone derivatives, such as:

  • (2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone
  • (2-Amino-5-fluorophenyl)(pyridin-2-yl)methanone
  • (2-Amino-5-iodophenyl)(pyridin-2-yl)methanone

These compounds share similar structures but differ in their halogen substituents, which can influence their reactivity and applications. The uniqueness of (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone lies in its specific bromine substitution, which imparts distinct chemical properties and reactivity patterns.

Properties

IUPAC Name

(2-amino-5-bromophenyl)-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O/c13-8-4-5-10(14)9(7-8)12(16)11-3-1-2-6-15-11/h1-7H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHVZPFKJBLTYCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)C2=C(C=CC(=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60166070
Record name 2-(2-Amino-5-bromobenzoyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60166070
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Molecular Weight

277.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1563-56-0
Record name 2-(2-Amino-5-bromobenzoyl)pyridine
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URL https://commonchemistry.cas.org/detail?cas_rn=1563-56-0
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Record name 2-(2-Amino-5-bromobenzoyl)pyridine
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Record name 2-(2-Amino-5-bromobenzoyl)pyridine
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Record name 2-amino-5-bromobenzoylpyridine
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Record name 2-(2-AMINO-5-BROMOBENZOYL)PYRIDINE
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

The anion of 2-bromo-pyridine 121 and 2-amino-5-bromobenzoic acid 122 were condensed to provide the 2′-pyridylketone 123.
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Synthesis routes and methods III

Procedure details

To a −40° C. solution of 2.5 M n-BuLi (18 mL) in THF (300 mL) is added 2-bromopyridine (5.0 g, 32 mmol) over 15 min. The reaction is stirred for 1 h at −40° C., and then treated with 2-Amino-5-bromo-benzoic acid (6.9 g, 32 mmol) in THF (300 mL). The reaction is warmed to 0° C. and stirred for 2 h then quenched with TMSCl (3.4 g, 32 mmol). The reaction is stirred at room temperature for 30 min then cooled to 0° C. and quenched with 3M HCl (20 mL). The aqueous layer is separated and the organic layer is extracted with 3M HCl. The organic layer is basified with solid NaOH, the resulting mixture is extracted with EtOAc, and the organic layer is dried over Na2SO4, filtered and concentrated. The residue is purified by column chromatography on silica gel to give the desired product as a yellow solid.
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18 mL
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300 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the metabolic fate of 2-(2-Amino-5-bromobenzoyl)pyridine (ABBP) in different species?

A1: ABBP, a metabolite of the benzodiazepine bromazepam, undergoes further metabolism in various species. Studies show that ABBP is primarily hydroxylated to form 2-(2-amino-5-bromo-3-hydroxybenzoyl)pyridine (3-OH-ABBP) in humans, dogs, rats, and mice. [] This hydroxylation appears to be a major metabolic pathway for ABBP in these species. Additionally, ABBP can be reduced to 2-amino-5-bromo-2'-azabenzhydrol (ABAB) in rabbits, rats, and guinea pigs. [] Interestingly, the extent of ABAB formation varies among species, with guinea pigs exhibiting the highest levels. []

Q2: What role does the intestinal microflora play in the metabolism of bromazepam?

A2: The intestinal microflora plays a significant role in bromazepam degradation. Research demonstrates that over 80% of bromazepam is degraded in the presence of human fecal matter under both anaerobic and aerobic conditions. [] This degradation primarily results in the formation of ABBP, highlighting the contribution of intestinal microflora to bromazepam's metabolism. []

Q3: Are there specific enzymes involved in the reduction of ABBP to ABAB?

A3: Yes, the reduction of ABBP to ABAB is an enzymatic process. Studies have identified NADPH-dependent reductases present in the liver of rabbits, rats, and guinea pigs that catalyze this reaction. [] These reductases are found in both the cytoplasm and microsomes of liver cells, with varying activity levels depending on the species and subcellular location. []

Q4: What analytical methods are used to study bromazepam and its metabolites?

A4: Several analytical techniques are employed to analyze bromazepam and its metabolites. Thin layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) are used for identification purposes. [] For quantification, a sensitive and specific stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method with a diode-array detector (DAD) has been developed and validated according to ICH guidelines. [] This method allows for the accurate and precise determination of bromazepam and its degradant ABBP in various matrices. []

Q5: What is the significance of the crystal structure of this compound?

A5: The crystal structure of ABBP reveals that its molecules are non-planar and are held together by both intermolecular and intramolecular hydrogen bonds. [] This structural information is valuable for understanding the molecule's interactions with biological targets and can be useful for designing analogs with potentially altered pharmacological properties.

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